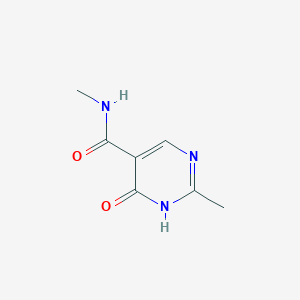

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Overview

Description

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a six-membered ring containing nitrogen atoms, a carboxamide functional group, and a keto group. Its molecular formula is , and it plays a significant role in biological systems, particularly in nucleic acids and metabolic pathways.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is significant for conditions like gout and hyperuricemia.

- Matrix Metalloproteinase Inhibition : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis.

- Antitubercular Activity : Research indicates that it may target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a promising target for tuberculosis treatment.

Case Study 1: Antitubercular Efficacy

A study explored the efficacy of this compound as an antitubercular agent. Utilizing murine models infected with Mycobacterium tuberculosis, the compound demonstrated significant reduction in bacterial load compared to controls. The mechanism of action was linked to the inhibition of DprE1, leading to disrupted cell wall synthesis in the bacteria.

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies assessed the compound's inhibitory effects on xanthine oxidase. The results indicated an IC50 value of approximately 8.1 μM, suggesting strong potential for managing hyperuricemia and related disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core could enhance inhibitory potency.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Hydroxy-6-Oxopyrimidine | Structure | Exhibits strong antiviral properties |

| 4-Amino-Pyrimidinone | Structure | Known for antibacterial activity |

| 2-Aminopyrimidine Derivatives | Structure | Versatile in medicinal chemistry applications |

Mechanism of Action

The mechanism of action of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout.

Comparison with Similar Compounds

Similar Compounds

2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.

N-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A closely related compound with a single methyl group.

Uniqueness

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its dual methyl substitution, which enhances its binding affinity and selectivity for certain enzymes like xanthine oxidase . This makes it a valuable compound in medicinal chemistry for developing targeted therapies.

Biological Activity

N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in drug discovery, particularly in the treatment of tuberculosis and other infectious diseases.

Chemical Structure and Properties

This compound features a six-membered ring with two nitrogen atoms and includes a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Biological Activities

1. Antituberculosis Activity

Recent studies have identified this compound as a potential inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. The compound was evaluated using computer-aided drug design (CADD) strategies, revealing promising inhibitory activity against DprE1 .

2. Xanthine Oxidase Inhibition

The compound has also been explored as a xanthine oxidase inhibitor (XOI). A series of 2-substituted 6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that modifications to the pyrimidine structure could enhance inhibitory potency .

3. Antiviral Properties

In addition to its antibacterial properties, this compound has shown antiviral activity against various viruses, including HIV. It demonstrated specific inhibition against HIV-1 RNase H without affecting other viral targets like HCV NS5B .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the carboxamide and keto groups facilitates hydrogen bonding interactions with biological targets, which is critical for its inhibitory effects.

Table: Comparison of Biological Activities of Pyrimidine Derivatives

Case Studies

Case Study 1: Antituberculosis Drug Development

In a study aimed at discovering new tuberculosis treatments, this compound was identified as a lead compound through high-throughput screening methods. The compound's ability to inhibit DprE1 was confirmed through biochemical assays and molecular docking studies that illustrated favorable binding interactions .

Case Study 2: Xanthine Oxidase Inhibition

A series of analogs based on the structure of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine were synthesized to optimize xanthine oxidase inhibition. These studies highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity. The most potent compounds exhibited significant reductions in uric acid levels in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide in academic laboratories?

The compound is typically synthesized via multicomponent cyclocondensation reactions. For example:

- Method A (Conventional Heating): Refluxing a mixture of precursors (e.g., substituted pyrimidines, aldehydes, and carboxamide derivatives) in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. This method yields ~78% after recrystallization (e.g., ethyl acetate-ethanol mixtures) .

- Method B (Microwave-Assisted): Microwave irradiation significantly reduces reaction time (e.g., from 8–10 hours to minutes) while maintaining yields >70%. This approach is advantageous for high-throughput screening .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1708 cm⁻¹, N-H stretches at ~3345 cm⁻¹) .

- NMR Spectroscopy: 1H/13C NMR for structural elucidation (e.g., dihydropyrimidine ring protons at δ 2.21–5.61 ppm, aromatic protons at δ 7.09–8.33 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion confirmation (e.g., [M+1]+ at m/z 405.15) .

- Elemental Analysis: Validation of purity (>95%) via C/H/N ratios .

Q. How is X-ray crystallography utilized to resolve the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) is standard for refinement. For example:

- Puckering Analysis: The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane) .

- Hydrogen Bonding: Intermolecular C–H···O bonds form chains along the c-axis, stabilizing the crystal lattice .

- Software Workflow: Data integration, phase determination, and refinement using SHELXTL or SHELXPRO .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s biological activity?

Methodology:

- Ligand Preparation: 2D structures from PubChem are converted to 3D using force fields (e.g., MMFF94) .

- Docking (AutoDock Vina): Binding affinities (ΔG) are calculated (e.g., −6.9 to −7.7 kcal/mol for MPO inhibition) .

- Molecular Dynamics (GROMACS): Simulations (e.g., 100 ns) assess stability via root-mean-square deviation (RMSD) and binding free energies (e.g., −57.1 kJ/mol vs. −22.8 kJ/mol for AE vs. CCl) .

Key Findings:

- Higher binding affinity correlates with stronger inhibitory effects on target proteins (e.g., myeloperoxidase) .

Q. What strategies optimize the compound’s pharmacological profile through structure-activity relationship (SAR) studies?

- Substitution Patterns:

- Position 2: Methyl groups enhance metabolic stability .

- Position 5: Carboxamide derivatives improve solubility and target affinity .

- Hybridization: Coupling with thiazole or chromene moieties increases anti-inflammatory/antibacterial activity .

Q. How do crystallographic data resolve contradictions in spectroscopic or computational results?

- Case Study: Discrepancies in pyrimidine ring puckering (flattened boat vs. chair) observed via NMR are resolved using SC-XRD-derived torsion angles and dihedral measurements (e.g., 80.94° between fused rings) .

- Validation: Hydrogen-bonding networks confirmed via crystallography explain unexpected solubility profiles .

Properties

IUPAC Name |

N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUYKDHIMYCZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.